1-(2-Cyanoethyl)-1-cyclohexylurea
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Overview
Description
1-(2-Cyanoethyl)-1-cyclohexylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanoethyl group attached to the nitrogen atom of the urea moiety, along with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-1-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-cyanoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexyl isocyanate} + \text{2-Cyanoethylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-1-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(2-Cyanoethyl)-1-cyclohexylurea has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-1-cyclohexylurea is primarily based on its ability to interact with specific molecular targets. The cyanoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the cyclohexyl group provides hydrophobic interactions that can enhance the binding affinity of the compound to its targets. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyanoethyl)-3-cyclohexylurea: Similar structure but with different substitution patterns.
1-(2-Cyanoethyl)-1-phenylurea: Contains a phenyl group instead of a cyclohexyl group.
1-(2-Cyanoethyl)-1-methylurea: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
1-(2-Cyanoethyl)-1-cyclohexylurea is unique due to the presence of both the cyanoethyl and cyclohexyl groups, which confer distinct chemical and physical properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
881-48-1 |
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Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-cyclohexylurea |
InChI |
InChI=1S/C10H17N3O/c11-7-4-8-13(10(12)14)9-5-2-1-3-6-9/h9H,1-6,8H2,(H2,12,14) |
InChI Key |
IVACNLAJPODRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCC#N)C(=O)N |
Origin of Product |
United States |
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